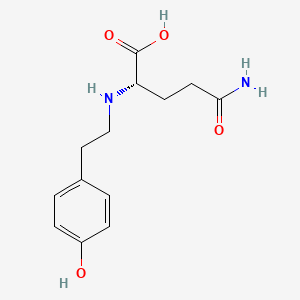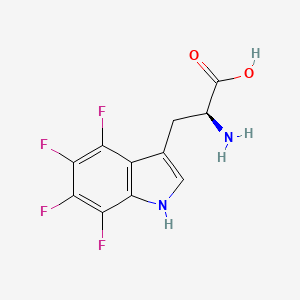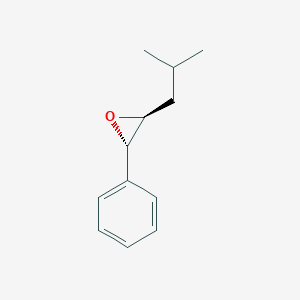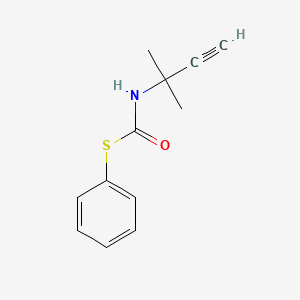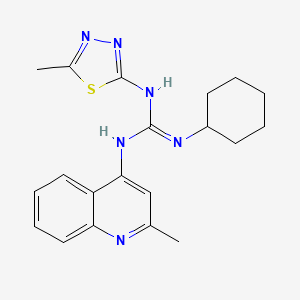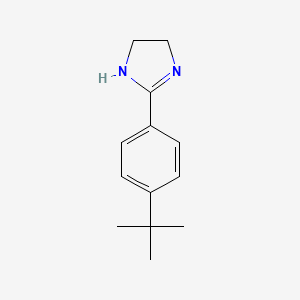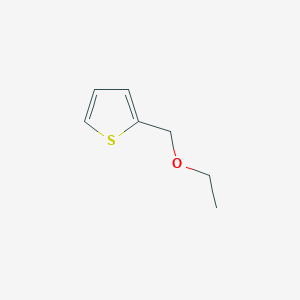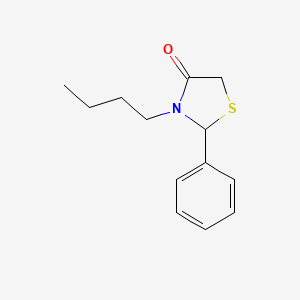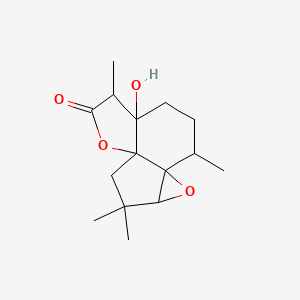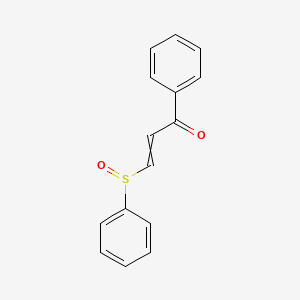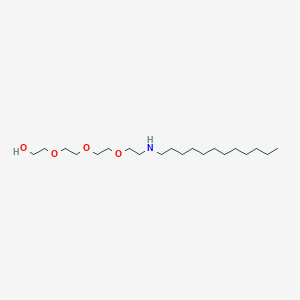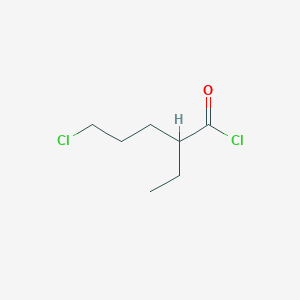
5-Chloro-2-ethylpentanoyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Chloro-2-ethylpentanoyl chloride: is an organic compound with the molecular formula C7H13ClO. It is a derivative of pentanoyl chloride, where a chlorine atom is substituted at the 5th position and an ethyl group at the 2nd position. This compound is used in various chemical reactions and has applications in different fields, including pharmaceuticals and agrochemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Chlorination of 2-ethylpentanoic acid: One common method involves the chlorination of 2-ethylpentanoic acid using thionyl chloride (SOCl2) or oxalyl chloride (COCl)2. The reaction typically occurs under reflux conditions, producing 5-Chloro-2-ethylpentanoyl chloride and releasing sulfur dioxide (SO2) or carbon monoxide (CO) as by-products.
Industrial Production Methods: Industrially, the compound can be synthesized through a similar chlorination process but on a larger scale. The reaction conditions are optimized to ensure high yield and purity, often involving continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: 5-Chloro-2-ethylpentanoyl chloride can undergo nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles such as amines, alcohols, or thiols.
Reduction Reactions: The compound can be reduced to 5-chloro-2-ethylpentanol using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: It can be oxidized to 5-chloro-2-ethylpentanoic acid using oxidizing agents like potassium permanganate (KMnO4).
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like amines (R-NH2), alcohols (R-OH), and thiols (R-SH) under basic or acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Oxidation: Potassium permanganate (KMnO4) in an aqueous or acidic medium.
Major Products Formed:
Substitution: Corresponding amides, esters, or thioesters.
Reduction: 5-chloro-2-ethylpentanol.
Oxidation: 5-chloro-2-ethylpentanoic acid.
Scientific Research Applications
Chemistry:
Intermediate in Organic Synthesis: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology and Medicine:
Pharmaceuticals: It is a precursor in the synthesis of drugs, particularly those with antibacterial and antiviral properties.
Industry:
Agrochemicals: Used in the production of pesticides and herbicides.
Mechanism of Action
The mechanism of action of 5-Chloro-2-ethylpentanoyl chloride primarily involves its reactivity as an acyl chloride. It reacts with nucleophiles to form amides, esters, or thioesters. The molecular targets and pathways involved depend on the specific nucleophile and the resulting product. For example, in pharmaceuticals, the resulting amides or esters may interact with biological targets such as enzymes or receptors, leading to therapeutic effects.
Comparison with Similar Compounds
- 2-Chloropentanoyl chloride
- 3-Chloropentanoyl chloride
- 4-Chloropentanoyl chloride
Comparison:
- Reactivity: 5-Chloro-2-ethylpentanoyl chloride has unique reactivity due to the presence of both the chlorine atom and the ethyl group, which can influence its steric and electronic properties.
- Applications: While similar compounds may also be used in organic synthesis, the specific substitution pattern in this compound makes it particularly useful in the synthesis of certain pharmaceuticals and agrochemicals.
Properties
CAS No. |
71959-66-5 |
|---|---|
Molecular Formula |
C7H12Cl2O |
Molecular Weight |
183.07 g/mol |
IUPAC Name |
5-chloro-2-ethylpentanoyl chloride |
InChI |
InChI=1S/C7H12Cl2O/c1-2-6(7(9)10)4-3-5-8/h6H,2-5H2,1H3 |
InChI Key |
PNXNOIFYBVCGKE-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CCCCl)C(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


